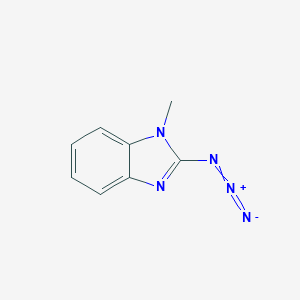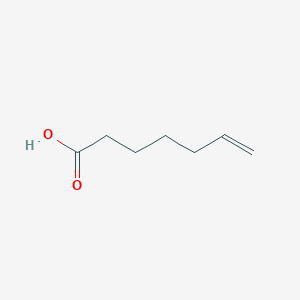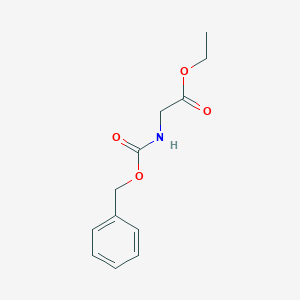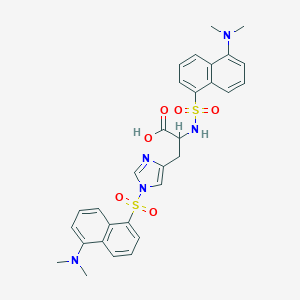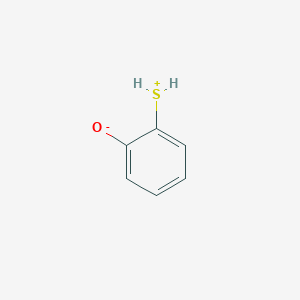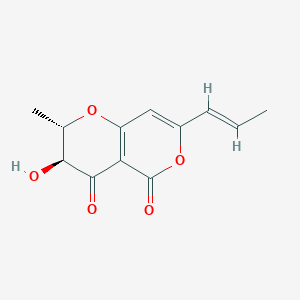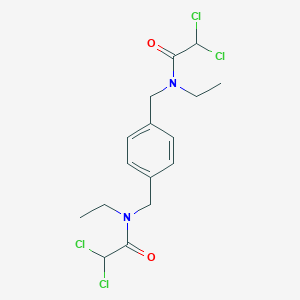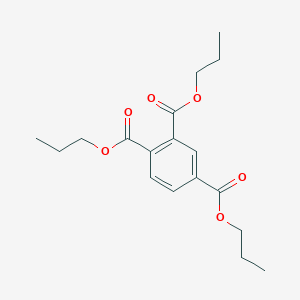
三丙基苯-1,2,4-三羧酸酯
货号 B073318
CAS 编号:
1528-53-6
分子量: 336.4 g/mol
InChI 键: QEUYMNVHNSOBRS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
- Tripropyl benzene-1,2,4-tricarboxylate can be synthesized using hydrothermal methods, as demonstrated in the creation of coordination polymers where benzene tricarboxylic acid acts as an organic linker (Nadeem, Bhadbhade, & Stride, 2010).
Molecular Structure Analysis
- The molecular structure of related compounds, such as benzene-1,2,4-tricarboxylate derivatives, has been studied through X-ray crystallography, revealing details like crystal space groups and bonding patterns (Wang, Liu, Li, & Ng, 2005).
Chemical Reactions and Properties
- The chemical reactivity of benzene tricarboxylate derivatives has been explored in various contexts, including their interaction with metal ions to form coordination polymers (Fan et al., 2003).
Physical Properties Analysis
- The physical properties, such as thermal and magnetic properties of compounds derived from benzene tricarboxylate, have been characterized, revealing insights like antiferromagnetic behavior (Nadeem, Bhadbhade, & Stride, 2010).
Chemical Properties Analysis
- The chemical properties of benzene tricarboxylate derivatives, including their role in the formation of metal-organic frameworks and the influence of the nature of organic ligand on the structure of these frameworks, have been a subject of study (Fan et al., 2003).
科学研究应用
1. Application in Powder Coatings
- Summary of the Application : Tripropyl benzene-1,2,4-tricarboxylate, also known as tris(oxiran-2-ylmethyl) benzene-1,3,5-tricarboxylate (TOTC), is used as a curing agent for polyester powder coatings .
- Methods of Application : TOTC was synthesized by a new two-step method without using harmful epichlorohydrin . The chemical structure of TOTC was determined by Fourier transform infrared spectroscopy and nuclear magnetic resonance spectroscopy .
- Results or Outcomes : The curing behavior and the curing reaction kinetics of TOTC/polyester resin (NH-3307) system were studied by dynamic differential scanning calorimetry . The activation energy Ea was 71.75 kJ mol -1 according to Flynn–Wall–Ozawa method, and the curing reaction of TOTC/NH-3307 system was described by Friedman method .
2. Application in Anti-Esophageal Cancer Activity Evaluation
- Summary of the Application : Two Cu (II) coordination polymers based on benzene-1,3,5-tricarboxylate and 1,2,4-triazolide ligands were prepared, and their nanoparticles were applied in anti-esophageal cancer activity evaluation .
- Methods of Application : The structures of the coordination polymers were analyzed via the X-ray single-crystal diffraction method, powder X-ray diffraction measurements, and elemental analyses .
- Results or Outcomes : The studies of anticancer activity have revealed that the coordination surrounding of the Cu (II) ion plays a key role in the resulting anticancer activities .
3. Application in Plasticisers
- Summary of the Application : Tripropyl benzene-1,2,4-tricarboxylate is used as a plasticiser. Plasticisers are substances added to plastic during manufacturing to enhance its flexibility, durability, and other mechanical properties .
- Methods of Application : The plasticiser molecules insert themselves between the polymer chains, reducing the intermolecular forces (such as van der Waals forces) that hold the chains together. This allows the polymer chains to move more freely, making the plastic material softer and more flexible .
- Results or Outcomes : The use of Tripropyl benzene-1,2,4-tricarboxylate as a plasticiser results in a more adaptable and pliable plastic product .
4. Application in Wire and Cable Insulation
- Summary of the Application : Tripropyl benzene-1,2,4-tricarboxylate is used in applications like wire and cable insulation .
- Methods of Application : The plasticiser molecules insert themselves between the polymer chains, reducing the intermolecular forces (such as van der Waals forces) that hold the chains together. This allows the polymer chains to move more freely, making the plastic material softer and more flexible .
- Results or Outcomes : The use of Tripropyl benzene-1,2,4-tricarboxylate as a plasticiser results in a more adaptable and pliable plastic product .
属性
IUPAC Name |
tripropyl benzene-1,2,4-tricarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O6/c1-4-9-22-16(19)13-7-8-14(17(20)23-10-5-2)15(12-13)18(21)24-11-6-3/h7-8,12H,4-6,9-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUYMNVHNSOBRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCC)C(=O)OCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501334554 |
Source


|
| Record name | Tripropyl 1,2,4-benzenetricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501334554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tripropyl benzene-1,2,4-tricarboxylate | |
CAS RN |
1528-54-7 |
Source


|
| Record name | Tripropyl 1,2,4-benzenetricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501334554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
Cobalt dioctanoate
1588-79-0
2-Methyl-7-pyridin-3-yloxazepane
1134-32-3
Zinc arsenate
13464-33-0
2-Amino-6-methoxybenzonitrile
1591-37-3

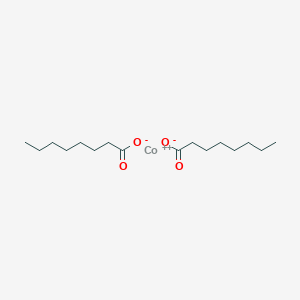
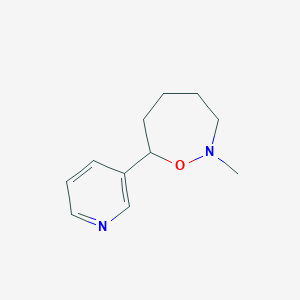
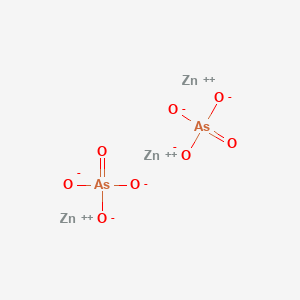
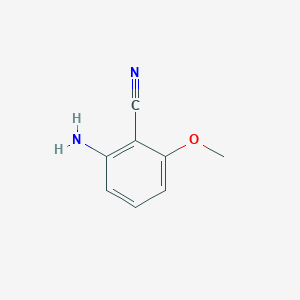
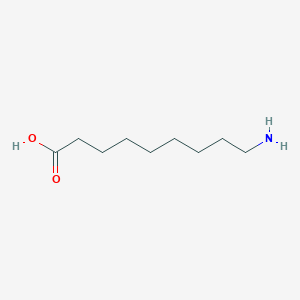

![Benzo[d]thiazol-7-amine](/img/structure/B73251.png)
